molecular formula C9H8N4OS2 B2643900 2-(pyrimidin-4-ylthio)-N-(thiazol-2-yl)acetamide CAS No. 1226431-27-1

2-(pyrimidin-4-ylthio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2643900
CAS No.: 1226431-27-1
M. Wt: 252.31
InChI Key: YVDRBPWGNFRDDH-UHFFFAOYSA-N
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Description

2-(Pyrimidin-4-ylthio)-N-(thiazol-2-yl)acetamide is a synthetic small molecule featuring a pyrimidine-thioacetamide-thiazole scaffold. This structure is of significant interest in medicinal chemistry and chemical biology research. Compounds with similar structural motifs have been investigated for various biological activities. For instance, acetamide derivatives incorporating pyrimidine and thiazole rings have been identified as potent inhibitors of cysteine proteases, such as falcipain-2 in Plasmodium falciparum , highlighting their potential in antimalarial drug discovery . Furthermore, related N-(thiazol-2-yl)acetamide molecules have been reported to activate the Nrf2-ARE pathway, demonstrating a protective effect against oxidative stress in cellular models and suggesting potential applications in neurodegenerative disease research . The pyrimidine-thiazole acetamide scaffold is also recognized as a privileged structure in the development of anti-infective agents, with research showing that such hybrids can exhibit inhibitory activity against bacterial enzymes like DapE and possess anti-tubercular properties . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to explore its utility as a key intermediate or a novel chemical probe in their specific projects.

Properties

IUPAC Name

2-pyrimidin-4-ylsulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4OS2/c14-7(13-9-11-3-4-15-9)5-16-8-1-2-10-6-12-8/h1-4,6H,5H2,(H,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDRBPWGNFRDDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1SCC(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyrimidin-4-ylthio)-N-(thiazol-2-yl)acetamide typically involves the reaction of pyrimidine-4-thiol with thiazole-2-ylamine in the presence of an acylating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(pyrimidin-4-ylthio)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The hydrogen atoms on the pyrimidine or thiazole rings can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents or nucleophiles can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 2-(pyrimidin-4-ylthio)-N-(thiazol-2-yl)acetamide exhibit promising antimicrobial activities. Studies have shown that benzothiazole and pyrimidine derivatives possess significant antibacterial properties against various gram-positive and gram-negative bacteria. For example, hybrid compounds incorporating these moieties have been synthesized and evaluated for their efficacy against strains like Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The structural characteristics of this compound suggest its potential role as an anticancer agent. Similar compounds have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The combination of pyrimidine and thiazole structures has been associated with enhanced anticancer activity, making this compound a candidate for further exploration in cancer therapeutics .

Antiviral Activity

Emerging research highlights the antiviral potential of heterocyclic compounds like this compound. Some derivatives have shown effectiveness against viral infections by inhibiting viral replication mechanisms. The incorporation of specific substituents on the thiazole or pyrimidine rings can significantly influence their antiviral activity, suggesting avenues for optimization in drug design .

Case Studies and Research Findings

Several case studies have documented the synthesis and evaluation of related compounds, providing insights into their pharmacological profiles:

  • Antibacterial Evaluation : A study synthesized various benzothiazole hybrids and assessed their antibacterial activity against multiple bacterial strains. The results indicated that certain modifications to the thiazole ring enhanced antimicrobial efficacy, showcasing the importance of structural optimization in drug development .
  • Anticancer Activity Assessment : Another investigation focused on the anticancer properties of thiazole-pyrimidine hybrids. The findings revealed that these compounds could effectively induce apoptosis in cancer cell lines, supporting their potential application as chemotherapeutic agents .
  • Antiviral Screening : Research into similar heterocyclic compounds demonstrated promising antiviral activities against specific viruses. The structure-activity relationship studies indicated that modifications to the acetamide group could improve antiviral efficacy, suggesting pathways for developing new antiviral therapies .

Mechanism of Action

The mechanism of action of 2-(pyrimidin-4-ylthio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, their substituents, molecular weights, and biological activities:

Compound Name / ID Substituents (R1/R2) Molecular Weight (g/mol) Biological Activity / Target (IC₅₀ or Key Finding) Reference
2-(pyrimidin-4-ylthio)-N-(thiazol-2-yl)acetamide R1: Pyrimidin-4-ylthio; R2: Thiazol-2-yl 255.32 Likely MAO/ChE inhibition (inferred from analogs)
N-[5-(Acetyloxy)-2-(4-chlorophenyl)... R1: Chlorophenylpyrazoloquinoxaline ~438.89 MAO-A inhibitor (IC₅₀: 0.028 µM; 50× selectivity)
Compound 13 () R1: 4-Methoxyphenylpiperazine; R2: p-Tolylthiazole 422.54 MMP inhibitor (anti-inflammatory)
Compound 4k () R1: 5-Methoxybenzothiazole; R2: Dihydroisoquinoline ~453.50 AChE/BChE inhibition (HPLC purity: 94.8%)
Compound 5 () R1: Coumarin; R2: Phenylamino 378.25 α-Glucosidase inhibition (antidiabetic)
Compound 2b () R1: 4-Methyltriazole; R2: Sulfamoylphenyl ~407.44 Antiproliferative (MMP-9/Cathepsin D inhibition)

Key Structural and Functional Differences

Core Heterocycles: The target compound’s pyrimidine-thiazole scaffold contrasts with analogs bearing benzothiazole-isoquinoline () or coumarin-thiazole (). Pyrimidine’s electron-deficient ring may enhance interactions with catalytic sites of oxidases (e.g., MAO-A) compared to bulkier isoquinoline moieties .

Substituent Effects :

  • Electron-withdrawing groups (e.g., chloro in ’s MAO-A inhibitor) enhance selectivity for MAO-A over MAO-B, whereas methoxy groups (, Compound 13) improve solubility and MMP-binding affinity .
  • Bulkier substituents (e.g., trimethylsilyloxy in ’s Compound 19) increase lipoxygenase inhibition but may reduce metabolic stability .

Biological Targets: MAO/Cholinesterase Inhibitors: Pyrimidine-thiazole derivatives (target compound) and benzothiazole-isoquinoline analogs () likely share MAO/BChE targets due to acetamide’s hydrogen-bonding capacity . Antiproliferative Agents: Sulfonamide-triazole derivatives () leverage sulfamoyl groups for MMP-9 inhibition, a target less common in pyrimidine-thiazole analogs .

Structure-Activity Relationships (SAR)

  • Thiazole Position : Substitution at the thiazole C4 position (e.g., p-tolyl in ) enhances MMP inhibition, while C6-methoxybenzothiazole () improves cholinesterase binding .
  • Pyrimidine vs.

Biological Activity

The compound 2-(pyrimidin-4-ylthio)-N-(thiazol-2-yl)acetamide is a member of a class of heterocyclic compounds that have garnered attention for their potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article reviews the biological activity of this compound, summarizing findings from various studies, including structure-activity relationships (SAR), synthesis methods, and biological evaluations.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of pyrimidine and thiazole derivatives through acetamide formation. The structural features that contribute to its biological activity include the presence of sulfur-containing moieties, which are known to enhance the pharmacological profile of similar compounds.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives. For instance, compounds with similar structures have shown promising results against various cancer cell lines. In one study, a series of pyrimidine derivatives were tested against 60 NCI cancer cell lines, revealing significant antiproliferative effects (IC50 values ranging from low micromolar to submicromolar concentrations) . The mechanism of action is believed to involve the inhibition of key signaling pathways associated with cell proliferation.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been investigated through assays measuring COX enzyme inhibition. For example, related compounds demonstrated IC50 values in the range of 0.04 μmol for COX-2 inhibition, suggesting that similar activities might be expected from this compound . Furthermore, in vivo studies using carrageenan-induced paw edema models indicated that pyrimidine derivatives possess anti-inflammatory effects comparable to indomethacin .

Antimicrobial Activity

The antimicrobial efficacy of thiazole and pyrimidine derivatives has been documented extensively. In vitro studies have shown that these compounds exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria. For example, synthesized derivatives were evaluated against several bacterial strains, with some showing significant antibacterial activity . The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of electron-withdrawing groups on the thiazole ring has been shown to enhance potency against target enzymes such as COX . Additionally, variations in substituents on the pyrimidine ring can significantly influence both the efficacy and selectivity towards specific biological targets.

Case Studies

  • Anticancer Study : A recent investigation into a series of pyrimidine derivatives revealed substantial antiproliferative activity against a panel of cancer cell lines, with some compounds achieving IC50 values below 1 μM .
  • Anti-inflammatory Assessment : In a study evaluating the anti-inflammatory properties through COX inhibition assays, several derivatives exhibited IC50 values that were competitive with established non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Antimicrobial Evaluation : A comprehensive screening against multiple bacterial strains demonstrated that certain derivatives derived from thiazole and pyrimidine showed notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(pyrimidin-4-ylthio)-N-(thiazol-2-yl)acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via coupling reactions between pyrimidin-4-ylthiol and chloroacetamide intermediates. A representative protocol involves dissolving 2-aminothiazole (1 mmol) and pyrimidin-4-ylthiol (1 mmol) in dichloromethane with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) at 273 K. Triethylamine is added to maintain basicity, followed by stirring for 3–5 hours. Post-reaction, the mixture is washed with NaHCO₃ and brine, then purified via recrystallization (methanol/acetone, 1:1) to achieve yields of 65–80% . Solvent polarity and temperature control are critical to minimize side reactions (e.g., thioether oxidation) .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals a twisted conformation between the pyrimidine and thiazole rings (dihedral angle ~80°). The thioacetamide linker adopts a planar geometry due to resonance stabilization. Intermolecular N–H⋯N hydrogen bonds (bond length: 2.8–3.0 Å) form infinite 1D chains along the [100] axis, while van der Waals interactions between aromatic rings contribute to packing stability. Refinement protocols using riding models for H atoms (Uₕ = 1.2×Uₑq) ensure structural accuracy .

Q. What spectroscopic techniques are most effective for confirming the compound’s purity and functional groups?

  • Methodological Answer :

  • FT-IR : Peaks at 1670–1690 cm⁻¹ confirm the C=O stretch of the acetamide group, while 2550–2600 cm⁻¹ indicates S–H (pyrimidin-4-ylthiol) conversion to C–S–C .
  • ¹H NMR : Thiazole protons resonate at δ 7.2–7.4 ppm (doublet), and pyrimidine protons appear as a singlet at δ 8.5–8.7 ppm. The acetamide NH proton is observed at δ 10.2–10.5 ppm (broad) .
  • LC-MS : Molecular ion [M+H]⁺ at m/z 279.1 confirms the molecular weight (C₉H₈N₄OS₂) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Systematic SAR involves:

  • Core Modifications : Replacing pyrimidine with triazine reduces steric hindrance, improving binding to kinase targets (e.g., Src inhibitors) .
  • Substituent Effects : Adding electron-withdrawing groups (e.g., –CF₃) to the thiazole ring increases lipophilicity and metabolic stability, as seen in analogs with improved pharmacokinetic profiles .
  • Linker Optimization : Replacing the thioacetamide bridge with sulfonamide groups enhances solubility but may reduce membrane permeability .

Q. What computational strategies are recommended to predict binding modes and optimize interaction with biological targets?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR or Src). The pyrimidine ring often forms π-π stacking with Phe residues, while the thiazole NH hydrogen-bonds to catalytic lysine .
  • MD Simulations : GROMACS-based 100-ns trajectories assess stability of ligand-target complexes. RMSD < 2.0 Å indicates stable binding .
  • QSAR Models : Apply Gaussian-based DFT calculations to correlate electronic parameters (e.g., HOMO/LUMO energy gaps) with IC₅₀ values .

Q. How should researchers resolve contradictions in reported biological data (e.g., antimicrobial vs. anticancer activity)?

  • Methodological Answer :

  • Assay Standardization : Compare MIC (antimicrobial) and IC₅₀ (anticancer) values under consistent conditions (e.g., cell lines, incubation time). For example, discrepancies in antifungal activity (MIC = 8–32 µg/mL) may arise from strain-specific efflux pumps .
  • Mechanistic Profiling : Use transcriptomics (RNA-seq) to identify upregulated pathways (e.g., apoptosis genes in cancer cells vs. cell wall synthesis in microbes) .
  • Metabolite Analysis : LC-HRMS detects hydrolyzed metabolites (e.g., free thiols) that may exhibit off-target effects .

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